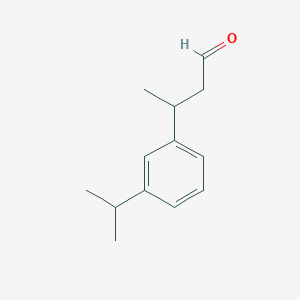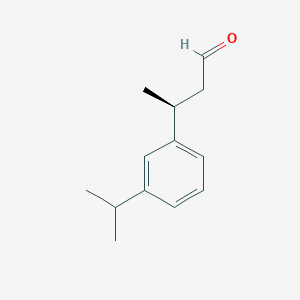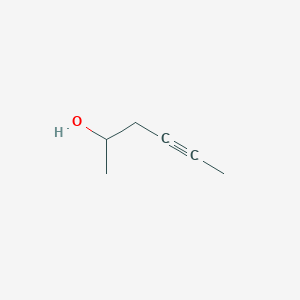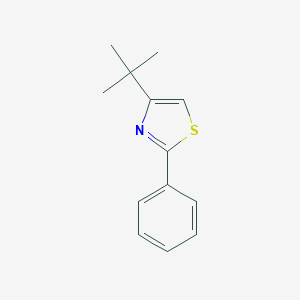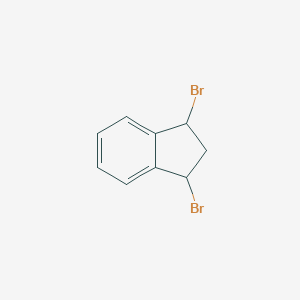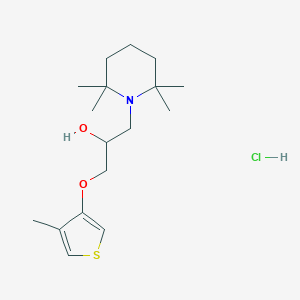
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in different scientific applications.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is not yet fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which facilitates the reaction by accepting an electron pair from the reactant.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride. However, it has been shown to be non-toxic and non-hazardous, making it safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is its effectiveness as a catalyst in various organic reactions. It is also non-toxic and non-hazardous, making it safe for use in laboratory experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride in scientific research. One of the most promising areas is the use of this compound in the synthesis of biologically active compounds. It can also be used in the development of new materials and catalysts. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has shown promising results in different scientific applications. Its potential applications in the synthesis of biologically active compounds and the development of new materials and catalysts make it an essential compound in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has been achieved through various methods. One of the most common methods is the reaction of 4-methyl-3-thiophenemethanol with 2,2,6,6-tetramethyl-1-piperidinyloxy in the presence of hydrochloric acid. The reaction results in the formation of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride.
Scientific Research Applications
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a catalyst in organic reactions. It has been shown to be an effective catalyst in various reactions such as the synthesis of cyclic carbonates, epoxides, and lactones.
properties
CAS RN |
109171-70-2 |
|---|---|
Product Name |
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Molecular Formula |
C17H30ClNO2S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(4-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-11-21-12-15(13)20-10-14(19)9-18-16(2,3)7-6-8-17(18,4)5;/h11-12,14,19H,6-10H2,1-5H3;1H |
InChI Key |
DCVXEAVKQYFHTM-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Canonical SMILES |
CC1=CSC=C1OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
synonyms |
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)



